5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid is a useful research compound. Its molecular formula is C24H25NO4 and its molecular weight is 391.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups in the synthesis of complex molecules. It is compatible with both acid- and base-labile protecting groups, offering a versatile choice for the sequential synthesis of molecules. The Fmoc group can be removed conveniently, leaving other sensitive groups intact, which is crucial for the stepwise construction of molecules in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Preparation of Fmoc-Amino Acids
A new reagent, 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), has been developed for the preparation of Fmoc-amino acids. This reagent reacts with amino acids to yield Fmoc-amino acids in high purity and yield, free from impurities typically associated with Lossen rearrangement. This highlights its potential for improving the efficiency and reliability of peptide synthesis (Rao et al., 2016).
Intramolecular Hydrogen Bonding
Research into the structure and properties of related compounds, such as 9-oxo-9H-fluorene-1-carboxylic acid, reveals the presence of intramolecular hydrogen bonding, which influences the conformation and reactivity of these molecules. This aspect is crucial for designing molecules with specific properties and behaviors (Coté, Lalancette, & Thompson, 1996).
Novel Dipeptide Synthons
The synthesis and application of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates as new dipeptide synthons open avenues for peptide synthesis. These synthons can be used to prepare complex peptide structures, demonstrating the flexibility of Fmoc-protected intermediates in synthesizing biologically relevant molecules (Suter, Stoykova, Linden, & Heimgartner, 2000).
Solid-Phase Synthesis of Protected Peptide Segments
The development of novel handles, such as the hypersensitive acid-labile (HAL) tris(alkoxy)benzyl ester, for solid-phase peptide synthesis showcases the role of Fmoc chemistry in facilitating the synthesis of protected peptide segments. These segments are essential for studying peptide and protein function and structure (Albericio & Bárány, 1991).
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)16-10-13-25(24(14-16)11-5-12-24)23(28)29-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPPFEYUZFAZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.